Propanohydrazide
Overview
Description
Propanohydrazide is a chemical compound with the molecular formula C3H8N2O . It is used in various chemical reactions and has been studied for its potential applications in different fields .
Synthesis Analysis
The synthesis of propanohydrazide involves various chemical reactions. The retrosynthetic analysis technique is frequently applied in organic synthesis . A study discusses the synthesis of 3-{2-(N1-alkylidenehydrazinocarbonyl)ethylamino}propanohydrazide derivatives .Molecular Structure Analysis
The molecular structure of propanohydrazide can be determined using various analytical techniques. These include single-crystal X-ray diffraction (SC-XRD) analysis , industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .Chemical Reactions Analysis
Chemical reactions involving propanohydrazide can be analyzed using various methods. Acid/base equilibria & titrations are fundamental to volumetric chemical analysis . The stability of drugs, including physical, chemical, microbiological, therapeutical, and toxicological stability, can be analyzed using different instrumental and chemical methods .Physical And Chemical Properties Analysis
Propanohydrazide has a molecular weight of 88.108, a density of 1.0±0.1 g/cm3, and a boiling point of 243.3±9.0 °C at 760 mmHg . The physical and chemical characteristics of substrates, including density on a wet and dry basis, total porosity, air space, and water retention, can be analyzed .Scientific Research Applications
1. Extractive Distillation Agent
- Propanohydrazide derivatives, such as N,N-dimethyl formamide, have been investigated for their use in the dehydration of 2-propanol. This involves the study of vapor-liquid equilibria in binary and ternary mixtures, which are essential for understanding and optimizing distillation processes (Wu, Hagewiesche, & Sandler, 1988).
2. Potential Treatments for Neurodegenerative Diseases
- Research on Schiff bases, which are derivatives of propanehydrazide, has shown potential applicability in treating neurodegenerative diseases, particularly Alzheimer’s disease. Bioinformatics and pathology studies have been used to evaluate these compounds' drug-like, pharmacokinetic, and pharmacodynamic properties (Avram et al., 2021).
3. Hydrogel Formation for Medical Applications
- Compounds like 3,3'-dithiobis(propanoic dihydrazide) have been used to create redox and pH dual-responsive injectable hyaluronan hydrogels. These hydrogels exhibit shape-recovery and self-healing properties, making them suitable for protein and cell delivery in medical treatments (Xu et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGIRFAFSFKYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206905 | |
Record name | Propanoic acid, hydrazide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propionohydrazide | |
CAS RN |
5818-15-5 | |
Record name | Propanoic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5818-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionylhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005818155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, hydrazide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propionohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPIONYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H0YVF8J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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